Monascorubramin - 3627-51-8

Monascorubramin

Catalog Number: EVT-462785
CAS Number: 3627-51-8
Molecular Formula: C23H27NO4
Molecular Weight: 381.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Monascorubramin is a microbial colorant . It is a bulgarialactone azaphilone compound found in Monascus pilosus used as an orange food colorant for biscuits or ice-cream . It has a role as a food coloring, a biological pigment, a fungal metabolite, a Hsp90 inhibitor, an anti-inflammatory agent, and an antineoplastic agent .

Synthesis Analysis

The biosynthetic pathway for Monascorubramin is reported in Penicillium marneffei . This fungus is a diffusible red pigment-producing, thermal dimorphic fungus. The red pigment of P. marneffei is a mixture of more than 16 chemical compounds, which are amino acid conjugates of monascorubramin and rubropunctatin .

Molecular Structure Analysis

The molecular formula of Monascorubramin is C23H27NO4 . The structure of Monascorubramin includes a gamma-lactone, a triketone, a polyketide, and an enone .

Chemical Reactions Analysis

The biosynthetic pathway of Monascorubramin involves a polyketide gene cluster and pathway that are also responsible for the biosynthesis of ankaflavin and citrinin, a mycotoxin with nephrotoxic activity in mammals .

Source

The primary source of Monascorubramin is the fermentation process involving Monascus purpureus, a filamentous fungus. This organism thrives in various substrates, particularly rice, where it produces a variety of pigments during its metabolic processes. The extraction of these pigments can be optimized through different fermentation conditions and media compositions .

Classification

Monascorubramin belongs to a class of compounds known as polyketides, which are characterized by their complex structures derived from the condensation of acetyl and propionyl units. It is specifically categorized under azaphilones due to the presence of nitrogen in its molecular structure. Other related pigments produced by Monascus include monascin and ankaflavin, which exhibit different colors ranging from yellow to red .

Synthesis Analysis

Methods

The synthesis of Monascorubramin is achieved through the fermentation of rice with Monascus purpureus. The process typically involves:

  1. Preparation of Substrate: Rice grains are sterilized and inoculated with the fungal spores.
  2. Fermentation Conditions: The fermentation is conducted under controlled temperature and humidity for several days, allowing the fungus to metabolize the starches in rice and produce pigments.
  3. Extraction: After fermentation, the mycelial biomass is separated from the liquid medium, and pigments are extracted using solvents such as methanol or ethanol through methods like pressurized liquid extraction .

Technical Details

The extraction process can be optimized by adjusting parameters such as temperature (commonly around 90 °C), pressure (above 10 MPa), and solvent polarity. A sequential extraction method utilizing solvents with decreasing polarity can enhance yield and purity .

Molecular Structure Analysis

Structure

Monascorubramin has a complex molecular structure characterized by an azaphilone backbone. The chemical formula is C18H17NC_{18}H_{17}N with a molecular weight of approximately 265.34 g/mol. Its structure includes multiple hydroxyl groups that contribute to its solubility and color properties.

Data

The UV-visible absorption spectrum of Monascorubramin typically shows peaks that correspond to its chromophoric groups, indicating its potential as a colorant in various applications .

Chemical Reactions Analysis

Reactions

Monascorubramin can undergo various chemical reactions typical for azaphilones, including:

  • Oxidation: It can be oxidized to form different derivatives that may possess altered color properties.
  • Complexation: The presence of hydroxyl groups allows it to form complexes with metal ions, which can stabilize or modify its color characteristics.

Technical Details

These reactions can be influenced by environmental factors such as pH and temperature, which are critical in industrial applications where stability is essential .

Mechanism of Action

Process

Monascorubramin exhibits several biological activities, including antioxidant and antimicrobial properties. Its mechanism involves scavenging free radicals and inhibiting microbial growth through disruption of cellular functions.

Data

Studies have demonstrated that Monascorubramin can effectively inhibit certain pathogenic bacteria, making it valuable not only as a colorant but also as a natural preservative in food products .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Monascorubramin typically appears as an orange-red powder.
  • Solubility: It is soluble in organic solvents like methanol and ethanol but less soluble in water.

Chemical Properties

Relevant analyses indicate that Monascorubramin maintains its integrity when used in food products stored at refrigeration temperatures .

Applications

Scientific Uses

Monascorubramin finds applications across various fields:

  • Food Industry: Used as a natural colorant in products like biscuits and ice cream due to its appealing hue and safety profile.
  • Pharmaceuticals: Explored for potential health benefits related to its antioxidant properties.
  • Biotechnology: Investigated for use in biopreservation due to its antimicrobial effects against spoilage organisms .

Properties

CAS Number

3627-51-8

Product Name

Monascorubramin

IUPAC Name

8-(9H-fluoren-9-ylmethoxycarbonylamino)octanoic acid

Molecular Formula

C23H27NO4

Molecular Weight

381.5 g/mol

InChI

InChI=1S/C23H27NO4/c25-22(26)14-4-2-1-3-9-15-24-23(27)28-16-21-19-12-7-5-10-17(19)18-11-6-8-13-20(18)21/h5-8,10-13,21H,1-4,9,14-16H2,(H,24,27)(H,25,26)

InChI Key

QZQXRZXYWVQWAY-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCCC(=O)O

Synonyms

monascorubramine

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCCC(=O)O

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